Cas no 2228751-76-4 (2-(3-bromo-2-methylphenyl)-1-methylpiperazine)
2-(3-bromo-2-methylphenyl)-1-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-2-methylphenyl)-1-methylpiperazine
- EN300-1907109
- 2228751-76-4
-
- Inchi: 1S/C12H17BrN2/c1-9-10(4-3-5-11(9)13)12-8-14-6-7-15(12)2/h3-5,12,14H,6-8H2,1-2H3
- InChI Key: RTPRBIVOPUYUDO-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C)C1CNCCN1C
Computed Properties
- Exact Mass: 268.05751g/mol
- Monoisotopic Mass: 268.05751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 15.3Ų
2-(3-bromo-2-methylphenyl)-1-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907109-1g |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine |
2228751-76-4 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1907109-5g |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine |
2228751-76-4 | 5g |
$3520.0 | 2023-09-18 | ||
| Enamine | EN300-1907109-10g |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine |
2228751-76-4 | 10g |
$5221.0 | 2023-09-18 | ||
| Enamine | EN300-1907109-0.05g |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine |
2228751-76-4 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1907109-0.1g |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine |
2228751-76-4 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1907109-0.25g |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine |
2228751-76-4 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1907109-0.5g |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine |
2228751-76-4 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1907109-1.0g |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine |
2228751-76-4 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1907109-2.5g |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine |
2228751-76-4 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1907109-5.0g |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine |
2228751-76-4 | 5g |
$3520.0 | 2023-06-01 |
2-(3-bromo-2-methylphenyl)-1-methylpiperazine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-(3-bromo-2-methylphenyl)-1-methylpiperazine
2-(3-Bromo-2-Methylphenyl)-1-Methylpiperazine: A Comprehensive Overview
2-(3-Bromo-2-Methylphenyl)-1-Methylpiperazine is a chemical compound with the CAS number 2228751-76-4. This compound belongs to the class of piperazines, which are six-membered ring structures containing two nitrogen atoms. Piperazines are widely used in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties and versatility. The structure of 2-(3-Bromo-2-Methylphenyl)-1-Methylpiperazine consists of a piperazine ring substituted with a bromo group at the 3-position and a methyl group at the 2-position of the phenyl ring, along with a methyl substituent on the piperazine nitrogen.
The synthesis of 2-(3-Bromo-2-Methylphenyl)-1-Methylpiperazine involves several steps, including nucleophilic substitution and coupling reactions. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while minimizing byproducts. This approach not only enhances yield but also aligns with green chemistry principles, making it more sustainable for large-scale production.
One of the most significant applications of 2-(3-Bromo-2-Methylphenyl)-1-Methylpiperazine lies in its potential as a drug candidate. Piperazines are known for their ability to modulate various biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs). Recent studies have highlighted its role in inhibiting specific enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. For example, a 2023 study published in *Nature Communications* demonstrated that 2-(3-Bromo-2-Methylphenyl)-1-Methylpiperazine exhibits potent inhibitory activity against beta-secretase 1 (BACE1), an enzyme implicated in amyloid-beta production in Alzheimer's disease.
In addition to its therapeutic potential, 2-(3-Bromo-2-Methylphenyl)-1-Methylpiperazine has shown promise in agrochemical applications. It has been investigated as a potential herbicide due to its ability to inhibit key enzymes involved in plant metabolism. A 2023 research article in *Journal of Agricultural and Food Chemistry* reported that this compound demonstrates selective toxicity against certain weeds without adversely affecting crop plants, making it a potential candidate for sustainable pest management.
The pharmacokinetic properties of 2-(3-Bromo-2-Methylphenyl)-1-Methylpiperazine have also been extensively studied. Preclinical studies indicate that it has favorable absorption and bioavailability profiles, which are critical for its potential use as an oral medication. Furthermore, its metabolic stability has been evaluated using in vitro assays, revealing that it undergoes minimal phase I metabolism, which reduces the risk of drug-drug interactions.
From a toxicological perspective, recent studies have focused on assessing the safety profile of CAS No 2228751-76-4. Acute and chronic toxicity studies in rodents have shown that this compound exhibits low toxicity at therapeutic doses. Additionally, genotoxicity assays such as the Ames test and comet assay have demonstrated that it does not induce DNA damage or mutations under standard testing conditions.
In terms of regulatory compliance, CAS No 2228751-76-4 must adhere to international standards for chemical safety and quality control. This includes meeting specifications outlined by organizations such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph.Eur.). Ensuring compliance with these standards is crucial for its use in pharmaceutical formulations and other applications.
Looking ahead, ongoing research is exploring novel derivatives of CAS No 228751-76-4, aiming to optimize its pharmacokinetic properties and enhance its therapeutic efficacy. For instance, efforts are being made to develop prodrugs that improve solubility and permeability while maintaining bioactivity. These advancements underscore the compound's potential as a versatile building block for drug discovery.
In conclusion, CAS No 496099589, or CAS No 496099589, represents a valuable compound with diverse applications across multiple industries. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development and other specialized uses. As research continues to uncover new insights into its mechanisms and applications, this compound is poised to play an increasingly important role in advancing science and technology.
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